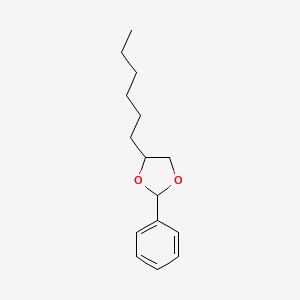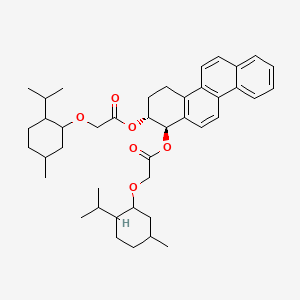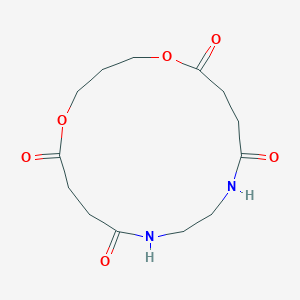
1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone is a chemical compound with the molecular formula C₁₃H₂₀N₂O₆ It is known for its unique structure, which includes both oxygen and nitrogen atoms within a cyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include purification steps such as recrystallization or chromatography to achieve the required purity levels for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various catalytic processes. The pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another compound with a similar cyclic structure but different functional groups.
Crown Ethers: A class of compounds known for their ability to form complexes with metal ions.
Uniqueness
1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone stands out due to its specific combination of oxygen and nitrogen atoms within the ring structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring selective binding and catalysis.
Propiedades
Número CAS |
79688-09-8 |
|---|---|
Fórmula molecular |
C13H20N2O6 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
1,5-dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone |
InChI |
InChI=1S/C13H20N2O6/c16-10-2-4-12(18)20-8-1-9-21-13(19)5-3-11(17)15-7-6-14-10/h1-9H2,(H,14,16)(H,15,17) |
Clave InChI |
PVSCMTGMQJMAFQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)CCC(=O)NCCNC(=O)CCC(=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


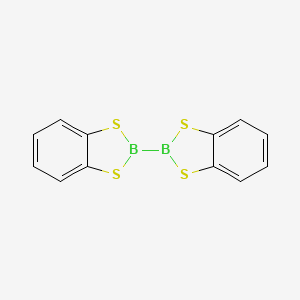
![2-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14432623.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-](/img/structure/B14432626.png)
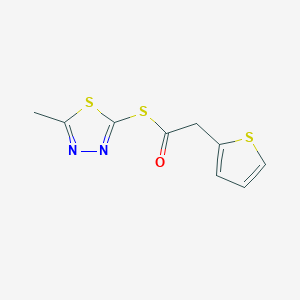
![2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]-](/img/structure/B14432632.png)
![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)
![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)
